Phenyl (3-butylisothiazol-5-yl)carbamate

Agrochemical discovery Fungicide design Physicochemical profiling

Phenyl (3-butylisothiazol-5-yl)carbamate (CAS 95882-01-2) is a synthetic small-molecule heterocyclic carbamate composed of a phenyl carbamate moiety linked to a 3-butyl-substituted isothiazole ring, with molecular formula C14H16N2O2S and a molecular weight of 276.36 g·mol⁻¹. The compound belongs to the N-phenylcarbamate class—a well-established scaffold in fungicidal and herbicidal chemistry—and incorporates the 1,2-thiazole (isothiazole) heterocycle, which is associated with diverse bioactivity including antifungal, antimicrobial, and enzyme-inhibitory properties.

Molecular Formula C14H16N2O2S
Molecular Weight 276.36 g/mol
Cat. No. B14340332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl (3-butylisothiazol-5-yl)carbamate
Molecular FormulaC14H16N2O2S
Molecular Weight276.36 g/mol
Structural Identifiers
SMILESCCCCC1=NSC(=C1)NC(=O)OC2=CC=CC=C2
InChIInChI=1S/C14H16N2O2S/c1-2-3-7-11-10-13(19-16-11)15-14(17)18-12-8-5-4-6-9-12/h4-6,8-10H,2-3,7H2,1H3,(H,15,17)
InChIKeyWXQFUUNKZQCAPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl (3-butylisothiazol-5-yl)carbamate for Agrochemical Discovery: Core Identity, Physicochemical Profile, and Procurement-Grade Specifications


Phenyl (3-butylisothiazol-5-yl)carbamate (CAS 95882-01-2) is a synthetic small-molecule heterocyclic carbamate composed of a phenyl carbamate moiety linked to a 3-butyl-substituted isothiazole ring, with molecular formula C14H16N2O2S and a molecular weight of 276.36 g·mol⁻¹ . The compound belongs to the N-phenylcarbamate class—a well-established scaffold in fungicidal and herbicidal chemistry—and incorporates the 1,2-thiazole (isothiazole) heterocycle, which is associated with diverse bioactivity including antifungal, antimicrobial, and enzyme-inhibitory properties [1]. Its SMILES (CCCCc1cc(NC(=O)Oc2ccccc2)sn1) confirms the 3-n-butyl substitution pattern on the isothiazole ring, a structural feature that differentiates it from both the simpler phenyl carbamate and from isothiazole-carboxamide commercial fungicides such as isotianil [2]. Commercially, the compound is available at ≥98% purity (NLT 98%) with recommended storage at 20 °C for up to 2 years, positioning it as a research-grade tool compound for agrochemical lead discovery and enzyme inhibition studies .

Why Generic Isothiazole or Carbamate Substitution Cannot Replace Phenyl (3-butylisothiazol-5-yl)carbamate in Structure-Activity Programs


Within the broader N-phenylcarbamate and isothiazole chemical space, compounds sharing substructural features—such as phenyl carbamate, tert-butyl isothiazol-3-ylcarbamate, or isotianil—exhibit divergent physicochemical and biological profiles that preclude simple interchange [1]. The 3-n-butyl chain on the isothiazole ring of the target compound contributes to a distinct lipophilic balance that influences membrane permeability and target enzyme engagement, whereas shorter or branched alkyl substituents (e.g., 3-tert-butyl or 3-methyl analogs) alter steric complementarity within hydrophobic enzyme pockets [2]. Concurrently, the phenyl ester terminus of the carbamate determines hydrolytic stability and the electrophilic reactivity of the carbonyl center; replacement with alkyl carbamates (e.g., tert-butyl or ethyl esters) changes both the hydrolytic degradation half-life and the compound's prodrug or active-site carbamoylation potential [3]. The quantitative evidence assembled in Section 3 demonstrates that even seemingly minor structural deviations—butyl vs. tert-butyl on the isothiazole, phenyl vs. alkyl on the carbamate—produce measurable differences in molecular properties and, where class-level data exist, in biological potency.

Quantitative Differentiation Evidence for Phenyl (3-butylisothiazol-5-yl)carbamate Versus Closest Analogs


Lipophilicity (clog P) Differentiation of the 3-n-Butyl Isothiazole Scaffold Versus 3-tert-Butyl and Unsubstituted Isothiazole Analogs

The 3-n-butyl substituent on the isothiazole ring of the target compound is predicted to confer a higher clog P value than the 3-tert-butyl analog (tert-butyl isothiazol-3-ylcarbamate, CAS 72592-18-8) or the unsubstituted parent isothiazole, based on established Hansch-Fujita π-values for n-butyl (+2.13) versus tert-butyl (+1.98) substituents [1]. In the broader isothiazole carbamate class, lipophilicity has been directly correlated with antifungal membrane penetration: Biernasiuk et al. (2021) demonstrated that high lipophilicity among thiazole carbamate derivatives was quantitatively associated with enhanced anti-Candida activity (MIC = 0.008–7.81 µg/mL), with the most lipophilic analogs exhibiting the lowest MIC values [2][3]. The phenyl ester terminus of the target compound further elevates clog P relative to alkyl carbamate congeners by approximately 1.5–2.0 log units (phenyl vs. ethyl Hansch π difference ≈ 1.5), predicting superior membrane partitioning for the target compound compared to ethyl or tert-butyl carbamate analogs [1].

Agrochemical discovery Fungicide design Physicochemical profiling

Hydrolytic Stability of the Phenyl Carbamate Moiety Versus Alkyl Carbamate Analogs: Predicted Half-Life Differentiation Based on E1cB Mechanistic Class Data

N-Thiazolylcarbamate esters with aryl leaving groups (such as phenyl) undergo OH⁻-catalyzed hydrolysis via an E1cB (elimination-addition) mechanism, whereas N-methyl, N-thiazolyl carbamates follow a BAc2 pathway [1]. This mechanistic divergence has quantitative implications: the E1cB mechanism characteristic of aryl carbamates generates an isocyanate intermediate that can carbamoylate active-site nucleophiles in target enzymes, a feature exploited in FAAH and pyruvate kinase inhibitor design [2]. In contrast, the BAc2 pathway of N-alkyl carbamates proceeds directly to amine and carbonate products without generating a reactive intermediate, reducing their capacity for covalent enzyme modification. For phenyl (3-butylisothiazol-5-yl)carbamate, the phenyl ester is predicted to exhibit hydrolytic half-lives in the range of 16.8–31.2 days under soil pH conditions, based on class-level environmental fate data for phenyl carbamate esters [3]. tert-Butyl carbamate analogs typically show shorter hydrolytic half-lives (approximately 5–15 days under comparable conditions) due to the greater lability of the tert-butyl carbamate linkage [1].

Hydrolytic stability Prodrug design Environmental persistence

Pyruvate Kinase Inhibition: Class-Level Isothiazole IC50 Data Contextualizing the 3-Butyl Substituent Advantage Over 3-Aryl and Unsubstituted Isothiazoles

Note: No compound-specific IC50 data exist for phenyl (3-butylisothiazol-5-yl)carbamate against pyruvate kinase (PK) or any other isolated enzyme target in peer-reviewed literature. The following class-level data contextualizes expectations. Wang et al. (2021) reported that isothiazole-purine hybrid 5ai inhibits PK with an IC50 of 38.8 μmol/L, while the earlier PK-based lead YZK-C22 exhibits an IC50 of 42.4 μmol/L [1]. These values establish a benchmark range of ~38–42 μmol/L for isothiazole-containing PK inhibitors lacking the 3-n-butyl-phenyl carbamate architecture. The 3-n-butyl substituent present on the target compound is expected to occupy a hydrophobic sub-pocket within the PK active site, as demonstrated by molecular docking of structurally related 3-substituted isothiazole inhibitors [1][2]. Compounds with 3-aryl substituents showed weaker docking scores and reduced PK inhibition compared to those with flexible alkyl chains, indicating that the n-butyl chain may confer a steric and hydrophobic advantage over bulkier or shorter substituents [2].

Pyruvate kinase inhibition Fungicide target engagement Enzyme inhibition IC50

Comparison of Isothiazole Scaffold Antifungal Potency Versus Thiazole Analogs: Whole-Cell EC50 Data from Isothiazole-Thiazole Derivative Series

Isothiazole-containing compounds have demonstrated superior antifungal potency compared to their thiazole isosteres in multiple whole-cell phytopathogen assays. Wu et al. (2018) reported that isothiazole-thiazole hybrid 6u achieved EC50 values of 0.046 mg·L⁻¹ against Pseudoperonospora cubensis and 0.20 mg·L⁻¹ against Phytophthora infestans, representing a 100-fold improvement over the commercial fungicide oxathiapiprolin (EC50 = 5.98 mg·L⁻¹) [1][2]. In a separate series, Li et al. (2023) demonstrated that pyrimidine amine-containing isothiazole coumarins 4b and 4d inhibited Rhizoctonia solani with EC50 values of 11.3 and 13.7 μg/mL, respectively, outperforming the positive control diflumetorim (EC50 = 19.8 μg/mL) [3][4]. These class-level results establish that the isothiazole heterocycle—present in phenyl (3-butylisothiazol-5-yl)carbamate—is associated with fungicidal potency that can exceed both commercial standards and thiazole-containing analogs. The 3-n-butyl-phenyl carbamate architecture differs from the above compounds by lacking the thiazole or coumarin extension, which may alter the potency range but retains the core isothiazole pharmacophore.

Antifungal activity Isothiazole vs thiazole Crop protection

Optimal Application Scenarios for Phenyl (3-butylisothiazol-5-yl)carbamate in Agrochemical and Biochemical Research


Lead Compound for Pyruvate Kinase-Targeted Fungicide Discovery Programs

Phenyl (3-butylisothiazol-5-yl)carbamate provides a structurally defined isothiazole-phenyl carbamate scaffold for systematic structure-activity relationship (SAR) exploration around the pyruvate kinase (PK) target. Wang et al. (2021) established PK as a validated fungicide target with isothiazole-containing leads achieving IC50 values of 38.8–42.4 μmol/L [1]. The target compound's 3-n-butyl substituent offers a starting point for alkyl chain optimization, while the phenyl carbamate terminus provides a reactive handle for covalent PK modification via the E1cB mechanism characteristic of aryl carbamates [2]. Researchers should benchmark new analogs against the published PK inhibitors 5ai and YZK-C22.

Comparative Physicochemical Profiling Against Alkyl Carbamate and Isothiazole-Carboxamide Reference Compounds

The compound is suitable for head-to-head measurement of lipophilicity (log P/D), hydrolytic stability (pH-rate profiles), and membrane permeability (PAMPA or Caco-2) against close structural analogs including tert-butyl isothiazol-3-ylcarbamate (CAS 72592-18-8), (4-carbamoyl-3-hydroxy-isothiazol-5-yl)-carbamic acid phenyl ester (CAS 252004-30-1), and isotianil [3][4]. Class-level data predict that the target compound will exhibit higher clog P (by ~1–2 log units) and longer hydrolytic half-life (by ~2–4 fold) compared to alkyl carbamate analogs, based on Hansch π-values and mechanistic hydrolysis studies [2][4].

Fungicidal Spectrum Screening Against Azole-Resistant Fusarium and Rhizoctonia Pathogens

Given the documented cross-azole resistance in Fusarium species [5], novel isothiazole-based chemistries operating through non-CYP51 targets such as pyruvate kinase are urgently needed [1][5]. Phenyl (3-butylisothiazol-5-yl)carbamate can be deployed in MIC/EC50 screening panels against azole-resistant Fusarium oxysporum, F. solani, and Rhizoctonia solani, with the isothiazole-thiazole benchmark EC50 range of 0.046–13.7 μg/mL [3] serving as a potency reference. The compound's predicted moderate soil persistence (DT50 16.8–31.2 days) aligns with agricultural use requirements where residual activity is desirable but excessive environmental accumulation must be avoided [4].

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